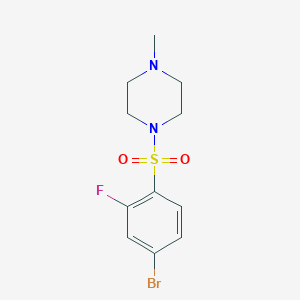

1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

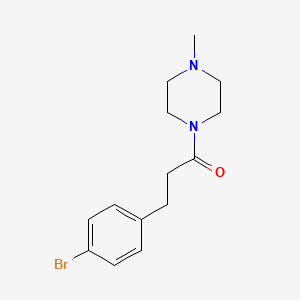

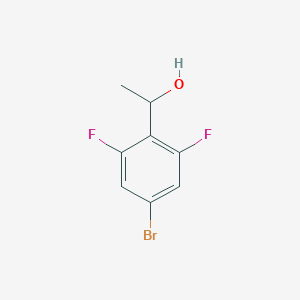

“1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine” is a chemical compound. It’s likely to be an organic compound given the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), bromine (Br), and fluorine (F) in its structure .

Synthesis Analysis

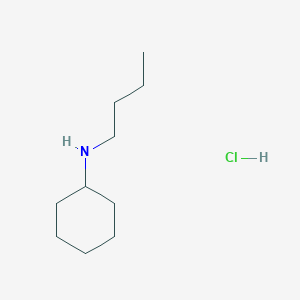

While specific synthesis methods for this compound were not found, related compounds often involve reactions with sulfonyl chlorides, amines, and halogenated compounds .

科学的研究の応用

Chemical Synthesis and Structure Analysis

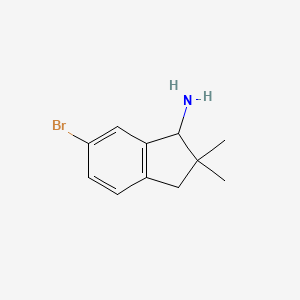

- Resolution and Asymmetric Synthesis : The compound has been used in the resolution of the nonsteroidal antiandrogen ICI 176334, and its structure and the absolute configuration of the active enantiomer were determined through chromatographic separation and asymmetric synthesis methods (Tucker & Chesterson, 1988).

- Synthesis of Phenylpiperazine Derivatives : Phenylpiperazine derivatives, including variants of the 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine, were synthesized and evaluated for their acaricidal activity. Some derivatives exhibited significant activity against various mites (Suzuki et al., 2021).

Biological Evaluation and Activity

- Antibacterial and Antifungal Activities : Various derivatives of the compound have shown moderate to significant antibacterial activity against different bacterial strains and good antifungal activity against various fungal strains (Chohan & Shad, 2011).

- Anticancer Activity : A derivative, 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione, demonstrated significant anticancer activity against certain cancer cells, showing potential in oncological research (Miao et al., 2010).

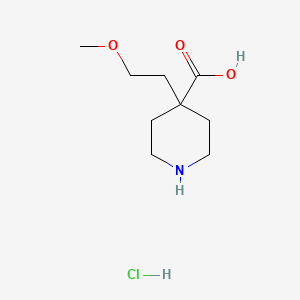

Radiotherapy and Pharmacology

- Radiation Mitigation : Research has indicated that 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine, a related compound, can mitigate gastrointestinal acute radiation syndrome by activating the Hedgehog signaling pathway, expanding the intestinal stem cell pool, and improving regeneration after radiation exposure (Duhachek-Muggy et al., 2019).

Additional Applications

- Synthesis of Novel Ligands and Metal Complexes : The compound has been used in the synthesis of new ligands and their transition metal complexes, indicating its utility in the field of organometallic chemistry and potential applications in material science (Chohan & Shad, 2011).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-(4-bromo-2-fluorophenyl)sulfonyl-4-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrFN2O2S/c1-14-4-6-15(7-5-14)18(16,17)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVACKFHRBNHCAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrFN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride](/img/structure/B1376406.png)